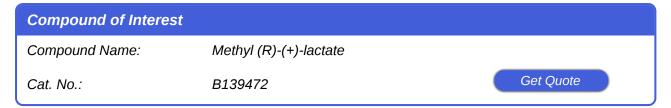


A Comprehensive Spectroscopic Guide to Methyl (R)-(+)-lactate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Methyl** (R)-(+)-lactate, a versatile chiral building block with significant applications in the synthesis of pharmaceuticals and other fine chemicals. This document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a structural correlation diagram to aid in spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **Methyl (R)-(+)-lactate**. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for Methyl (R)-(+)-lactate



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~4.30	Quartet (q)	~6.9	1H	H-2
~3.75	Singlet (s)	-	3H	-OCH₃
~2.50-3.50	Broad Singlet (br s)	-	1H	-ОН
~1.40	Doublet (d)	~6.9	ЗН	H-3

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Table 2: 13C NMR Spectroscopic Data for Methyl (R)-(+)-lactate

Chemical Shift (δ) ppm	Carbon Assignment
~175.5	C-1 (C=O)
~66.7	C-2 (CH-OH)
~51.8	-OCH₃
~20.4	C-3 (CH ₃)

Table 3: Infrared (IR) Absorption Data for Methyl (R)-(+)-lactate



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3450	Strong, Broad	O-H stretch (hydroxyl)
~2990, 2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1450	Medium	C-H bend (methyl)
~1270, 1130	Strong	C-O stretch (ester and alcohol)

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of **Methyl (R)-(+)-lactate** are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample of liquid **Methyl (R)-(+)-lactate** and acquiring both ¹H and ¹³C NMR spectra.

2.1.1. Sample Preparation

- Sample Quantity: For ¹H NMR, use approximately 5-20 mg of **Methyl (R)-(+)-lactate**. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds like **Methyl (R)-(+)-lactate**.
- Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.



- Filtration (Optional): If any solid impurities are present, filter the solution through a small plug
 of glass wool in the pipette during transfer to the NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

2.1.2. Data Acquisition

- Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
- ¹H NMR Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - A standard single-pulse experiment is typically used.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (usually 8-16 scans are sufficient).
- ¹³C NMR Acquisition:
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required.
 - Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

2.2. Infrared (IR) Spectroscopy



This protocol describes the procedure for obtaining an IR spectrum of liquid **Methyl (R)-(+)-lactate** using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

2.2.1. Sample Preparation

- ATR Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide)
 is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or
 ethanol and allow it to dry completely.
- Sample Application: Place a single drop of Methyl (R)-(+)-lactate directly onto the center of the ATR crystal.

2.2.2. Data Acquisition

- Background Spectrum: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal must be collected. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Spectrum:
 - Position the sample on the ATR crystal.
 - If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing and Cleaning:
 - The instrument software will automatically perform the background subtraction.
 - After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.



Visualization of Structural-Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of **Methyl (R)-lactate** and its characteristic NMR signals, providing a visual aid for spectral assignment.

Caption: Correlation of **Methyl (R)-(+)-lactate** structure with its ¹H and ¹³C NMR signals.

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